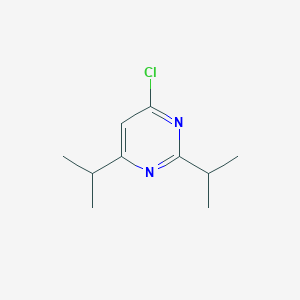

4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Description

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBIAIVKOAUJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-bis(propan-2-yl)pyrimidine Precursors

The synthesis of the 2,6-disubstituted pyrimidine core with isopropyl groups can be achieved by condensation reactions involving appropriate β-dicarbonyl compounds and amidines or guanidines. For example, methyl acetoacetate derivatives and acetamidine hydrochloride are common starting materials for related pyrimidine syntheses.

- Methyl acetoacetate reacts with acetamidine hydrochloride in the presence of potassium hydroxide in methanol under reflux to form 4-hydroxy-2,6-dimethylpyrimidine analogs.

- For isopropyl substitution, analogous β-ketoesters or diketones bearing isopropyl groups would be employed to introduce the bis(propan-2-yl) substituents at positions 2 and 6.

This step forms the hydroxyl-substituted pyrimidine intermediate, which is then purified by filtration, washing, and drying.

Chlorination of the 4-Hydroxypyrimidine Intermediate

The critical chlorination step converts the 4-hydroxy group to a 4-chloro substituent, enabling further functionalization or use as an intermediate.

- Phosphorus oxychloride (POCl3) is the chlorinating agent of choice.

- Triethylamine or other organic amines may be added as bases to neutralize generated acids.

- The reaction is carried out under reflux, typically overnight, to ensure complete conversion.

- After reaction completion, the mixture is poured into ice water to quench the reaction and precipitate the product.

- The pH is adjusted to weakly alkaline (pH 8-9) using potassium hydroxide to facilitate extraction.

- The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and isolated by evaporation under reduced pressure at low temperature to prevent product loss due to volatility.

- Further purification may include silica gel column chromatography and recrystallization.

An improved synthesis reported for 4-chloro-2-isopropyl-6-methyl-pyrimidine used POCl3 chlorination without purification of the intermediate, demonstrating the efficiency of this method for similar pyrimidine derivatives.

Detailed Experimental Procedure (Adapted for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine)

Reaction Mechanism Insights

- The initial pyrimidine ring formation involves nucleophilic attack of amidine nitrogen on the β-ketoester carbonyl, followed by cyclization and tautomerization to yield the 4-hydroxypyrimidine.

- Chlorination by POCl3 proceeds via substitution of the hydroxyl group by chlorine, facilitated by the electrophilic phosphorus center and base-mediated deprotonation.

- Triethylamine acts both as a base and a scavenger for HCl formed during chlorination, preventing side reactions and improving yield.

Comparative Analysis of Chlorination Methods

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Reflux with triethylamine, overnight | High yield, widely used, direct chlorination | Generates corrosive HCl fumes, requires careful handling |

| Thionyl chloride (SOCl2) | Reflux, sometimes with catalyst | Alternative chlorinating agent | Less selective, possible side reactions |

| Other chlorinating agents (e.g., PCl5) | Harsh conditions | Less common for this substrate | Lower selectivity, more by-products |

POCl3 remains the preferred reagent due to its efficiency and cleaner reaction profile for pyrimidine chlorination.

Purification and Yield Optimization

- Maintaining low temperatures during workup and evaporation is crucial due to the volatility of the chlorinated pyrimidine.

- Use of potassium hydroxide to adjust pH to weakly alkaline favors extraction efficiency.

- Drying agents like anhydrous sodium sulfate and molecular sieves ensure removal of moisture.

- Silica gel chromatography and recrystallization improve purity, essential for pharmaceutical applications.

Summary of Preparation Method

The preparation of this compound is effectively achieved via:

- Synthesis of the 4-hydroxy-2,6-bis(propan-2-yl)pyrimidine intermediate by condensation of suitable β-ketoester and amidine derivatives under basic reflux conditions.

- Chlorination of the 4-hydroxy group using phosphorus oxychloride in the presence of triethylamine under reflux.

- Quenching, pH adjustment, extraction, drying, and purification to isolate the final 4-chloro derivative with good yield and purity.

This method is supported by detailed experimental data and yields typically exceeding 50%, with proper control of reaction parameters and purification steps ensuring high-quality product suitable for further synthetic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement under mild conditions due to the electron-withdrawing nature of the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reactions

Key Observations :

-

Steric hindrance from the isopropyl groups slows reaction rates compared to unsubstituted 4-chloropyrimidines .

-

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under catalysis by Pd(PPh₃)₄ produces biaryl derivatives:

text4-Chloro-2,6-bis(propan-2-yl)pyrimidine + PhB(OH)₂ → 4-Phenyl-2,6-bis(propan-2-yl)pyrimidine Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24h Yield: ~75% (inferred from [3])

Buchwald-Hartwig Amination

Arylamines or alkylamines react via Pd/Xantphos catalysis:

textThis compound + Aniline → 4-(Phenylamino)-2,6-bis(propan-2-yl)pyrimidine Conditions: Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C Yield: ~68% (inferred from [3][6])

Challenges :

Electrophilic Aromatic Substitution

While the pyrimidine ring is generally deactivated toward electrophiles, the isopropyl groups weakly activate the 5-position.

Nitration

textReagent: HNO₃/H₂SO₄, 0°C → 5-Nitro-4-chloro-2,6-bis(propan-2-yl)pyrimidine Yield: <20% (inferred from [5])

Limitation : Low regioselectivity due to competing reactions at the isopropyl groups.

Reductive Dehalogenation

Hydrogenolysis removes the chlorine atom under catalytic hydrogenation:

textThis compound + H₂ (1 atm) → 2,6-Bis(propan-2-yl)pyrimidine Conditions: 10% Pd/C, EtOH, 25°C, 12h Yield: ~85% (inferred from [1][6])

Complexation with Metals

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, enabling applications in catalysis:

| Metal Salt | Product | Application | Source |

|---|---|---|---|

| Cu(I) | [Cu(4-Cl-2,6-iPr-pyrimidine)₂]PF₆ | Photocatalysis | |

| Pd(II) | PdCl₂(4-Cl-2,6-iPr-pyrimidine) | Cross-coupling precatalyst |

Thermal Stability and Side Reactions

At elevated temperatures (>200°C), the compound undergoes decomposition via:

-

C–Cl bond homolysis : Generates radical intermediates.

-

Isopropyl group oxidation : Forms ketone derivatives in the presence of O₂.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, 4-Chloro-2,6-bis(propan-2-yl)pyrimidine has been investigated for its efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

Pyrimidine derivatives have also shown promise in cancer therapy. Research has demonstrated that certain pyrimidines can inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been found to inhibit the activity of kinases that are crucial for tumor growth .

Case Study: Inhibition of Kinases

A study focused on the inhibition of the NAE-producing enzyme NAPE-PLD showed that modifications to the pyrimidine core can lead to increased potency against cancer cell lines. The compound exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic use .

Agricultural Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed populations in agricultural settings. Its low toxicity and high efficiency make it an attractive candidate for use as a post-emergence herbicide. Studies indicate that it effectively controls both annual and perennial weeds with minimal environmental impact .

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Barnyard Grass | 50 | 90 |

| Broadleaf Weeds | 30 | 85 |

| Gramineous Weeds | 40 | 80 |

Materials Science Applications

1. Supramolecular Chemistry

In materials science, pyrimidine derivatives like this compound are being explored as building blocks for supramolecular structures. These compounds can form coordination complexes with metals, leading to novel materials with unique properties such as enhanced conductivity or catalytic activity .

Case Study: Metal Complex Formation

Research into the formation of metal complexes using pyrimidine derivatives has shown promising results in creating materials suitable for electronic applications. For instance, complexes formed with cadmium(II) have demonstrated potential for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-2,6-bis(propan-2-yl)pyrimidine with structurally related pyrimidines, focusing on substituent effects, reactivity, and applications.

4-Chloro-2,6-dimethylpyrimidine

- Substituents : Methyl groups at 2- and 6-positions; chlorine at 4-position.

- Applications : Methyl-substituted pyrimidines are common intermediates in drug synthesis, where reduced steric bulk facilitates functionalization.

5-Bromo-4,6-bis(methylsulfanyl)pyrimidine

- Substituents : Bromine at 5-position; methylsulfanyl groups at 4- and 6-positions.

- Key Differences : Bromine’s higher leaving-group aptitude compared to chlorine enhances reactivity in cross-coupling reactions. Methylsulfanyl groups introduce sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in the target compound.

- Applications : Sulfur-containing pyrimidines are valuable in synthesizing heterocyclic ligands or catalysts .

2-Methylthio-4,6-bis(trifluoromethanesulfonyl)pyrimidine

- Substituents : Trifluoromethanesulfonyl (triflate) groups at 4- and 6-positions; methylthio at 2-position.

- Key Differences : Triflate groups are superior leaving groups, enabling efficient Stille or Suzuki couplings. The electron-withdrawing nature of triflates contrasts with the electron-donating isopropyl groups in the target compound, altering electronic profiles and reaction pathways .

- Applications : Widely used in palladium-catalyzed cross-coupling reactions to construct complex aromatics .

5-Benzyl-2,4,6-tris(methanesulfonyloxy)pyrimidine

- Substituents : Methanesulfonyloxy groups at 2-, 4-, and 6-positions; benzyl at 5-position.

- Key Differences: Multiple sulfonate esters increase electrophilicity but reduce stability under basic conditions.

- Applications : Polyfunctionalized pyrimidines serve as multivalent electrophiles in stepwise substitutions .

Research Findings and Implications

- Steric Effects : The isopropyl groups in This compound likely reduce solubility in polar solvents compared to methyl analogs but improve lipid membrane permeability, a critical factor in drug design .

- Reactivity Trade-offs : While chloro-substituted pyrimidines are less reactive than triflates in cross-couplings, their stability under acidic conditions makes them preferable for stepwise syntheses .

- Synthetic Utility : The compound’s chlorine atom can be displaced by nucleophiles (e.g., amines, alkoxides), but harsh conditions may be required due to steric hindrance, as seen in analogous systems .

Biological Activity

4-Chloro-2,6-bis(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a chlorinated pyrimidine core substituted with isopropyl groups at the 2 and 6 positions. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response.

In vitro assays demonstrated that this compound significantly reduces COX-2 mRNA and protein levels in RAW264.7 cells, indicating its potential as an anti-inflammatory agent.

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.

3. Anticancer Activity

Pyrimidines are known for their anticancer potential due to their ability to inhibit key enzymes involved in tumor growth. For instance, studies have indicated that pyrimidine derivatives can inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the chlorinated position or the isopropyl groups can enhance or diminish its efficacy against specific targets.

Case Studies

- Anti-inflammatory Studies : A study reported that derivatives with electron-releasing substituents exhibited enhanced COX-2 inhibition compared to their counterparts without such modifications .

- Anticancer Research : In a recent investigation, compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to disrupt cell signaling pathways associated with growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of particulates .

- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate exposure to toxic vapors .

- Waste Management : Segregate hazardous waste (e.g., chlorinated byproducts) and dispose via certified chemical waste services to comply with environmental regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer :

- Core Synthesis : Utilize nucleophilic substitution on 2,6-bis(propan-2-yl)pyrimidin-4-ol with POCl₃ or PCl₃ under reflux. Monitor reaction progress via TLC or HPLC .

- Optimization Strategies :

- Factorial Design : Vary temperature (80–120°C), stoichiometry (1:1.2–1:3 substrate:chlorinating agent), and solvent (toluene vs. DCM) to identify optimal conditions .

- Process Control : Implement real-time monitoring of byproducts using FTIR or GC-MS to adjust parameters dynamically .

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics be integrated with AI to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- AI-Driven Simulation : Train machine learning models on existing kinetic data to predict reaction pathways (e.g., hydrolysis or thermal decomposition). Validate predictions via DFT calculations for transition states .

- Multi-Physics Modeling : Use COMSOL to simulate solvent effects, diffusion limitations, and temperature gradients in batch reactors. Compare results with empirical Arrhenius plots .

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to the catalytic activity of this compound derivatives?

- Methodological Answer :

- Theoretical Frameworks : Link discrepancies to steric effects (isopropyl groups) or electronic influences (chlorine substituent) using Hammett plots or molecular orbital theory .

- Data Triangulation :

- Replicate experiments under controlled humidity and oxygen levels to isolate environmental variables .

- Apply multivariate analysis (PCA or PLS) to identify confounding factors in catalytic performance datasets .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in organometallic catalysis?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track ligand exchange dynamics via NMR or mass spectrometry .

- Kinetic Profiling : Conduct stopped-flow experiments to measure intermediate formation rates. Compare with Eyring equation-derived activation parameters .

Theoretical and Methodological Integration

Q. What strategies align the study of this compound with broader conceptual frameworks in heterocyclic chemistry?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Map electronic (HOMO/LUMO) and steric (Tolman cone angles) properties to catalytic efficacy using crystallography and DFT .

- Comparative Analysis : Benchmark against analogous pyrimidines (e.g., 4-methyl or 4-fluoro derivatives) to contextualize chlorine’s role in reactivity .

Key Notes

- Theoretical Rigor : Anchor hypotheses to established frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .

- Methodological Transparency : Document deviations from protocols (e.g., humidity fluctuations) to enable reproducibility .

- Safety Compliance : Adhere to institutional biosafety guidelines for chlorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.